1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

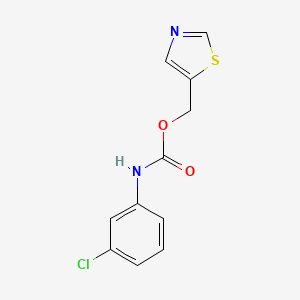

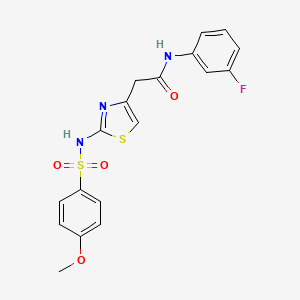

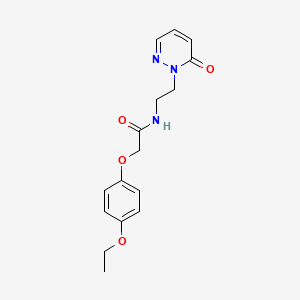

“1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate” is a chemical compound with the molecular formula C11H9ClN2O2S . It has a molecular weight of 268.72 . This compound is intended for research use only.

Molecular Structure Analysis

The molecular structure of “1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate” consists of a thiazole ring attached to a carbamate group . Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications

Chlorpropham Degradation and Loss

Chlorpropham, a primary N-phenyl carbamate like 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate, is used as a pesticide and sprout suppressant. Studies on its degradation processes such as hydrolysis, biolysis, photolysis, and thermal processes are crucial for understanding its environmental impact, given concerns about its potential toxicity and carcinogenic effects on humans. The variability in reported degradation rates and partitioning in different media necessitates a comprehensive review of the methodologies and legislative implications for its use (Smith & Bucher, 2012).

Pharmacological Evaluation and Molecular Docking Studies

Novel Benzofused Thiazole Derivatives

Benzofused thiazole analogues, structurally related to 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate, have been explored for their antioxidant and anti-inflammatory properties. Compounds synthesized were subjected to in vitro screening and molecular docking, revealing significant anti-inflammatory activity and potential antioxidant activity against reactive species. This highlights the potential of benzofused thiazole derivatives as templates for evaluating new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Thiazole Derivatives in Medicinal Chemistry

Novel Thiazole Derivatives – A Patent Review

Thiazole and its derivatives, including 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate, have been a focus in medicinal chemistry due to their diverse pharmacological properties. This review covered patents from 2008-2012, presenting the applications of thiazole derivatives as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents. The review provides insight into the therapeutic potential of thiazole derivatives and the importance of continuing research in this area (Leoni et al., 2014).

Brief Literature and Review of Patents on Thiazole Related Derivatives

This paper highlights the significance of thiazole compounds in medicinal chemistry, citing their presence in many therapeutics and their wide range of biological activities. The review compiles important patents filed from 2000-2017, focusing on the anti-infective and anticancer potential of thiazole-based compounds. This serves as a valuable resource for further design and development of biological agents using thiazole derivatives (Sharma et al., 2019).

properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(4-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEWAKDFHBLRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)

![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)

![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)